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molecular formula C20H24O7S2 B8807732 (Tetrahydrofuran-2,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) CAS No. 165879-74-3

(Tetrahydrofuran-2,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)

Cat. No. B8807732
M. Wt: 440.5 g/mol
InChI Key: NGPYZQVKGHLXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091198B1

Procedure details

112 g (250 mmol) of 2,5-anhydro-3,4-dideoxy-1,6-bis-O-[(4-methylphenyl)sulfonyl]-hexitol from step 1 and 90.7 g (840 mmol) of benzylamine in 500 ml of toluene are heated under reflux for 20 hours. The precipitate is then filtered off with suction and washed with toluene. The combined toluene phases are concentrated in a rotary evaporator and distilled in vacuo. After a benzylamine fore-run, the product is obtained.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
90.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[O:17][CH:16]([CH2:18]OS(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14]2)(=O)=O)=CC=1.[CH2:30]([NH2:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>C1(C)C=CC=CC=1>[CH2:30]([N:37]1[CH2:12][CH:13]2[O:17][CH:16]([CH2:15][CH2:14]2)[CH2:18]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(O2)COS(=O)(=O)C3=CC=C(C=C3)C
Name
Quantity
90.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off with suction
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The combined toluene phases are concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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